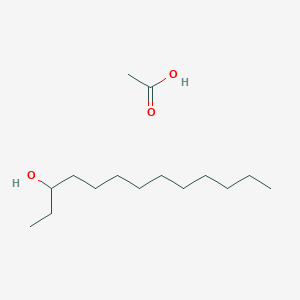
Acetic acid--tridecan-3-ol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid–tridecan-3-ol (1/1) is a chemical compound that combines acetic acid and tridecan-3-ol in a 1:1 ratio Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar Tridecan-3-ol is an alcohol with a long carbon chain, specifically a 13-carbon chain with a hydroxyl group on the third carbon
準備方法
Synthetic Routes and Reaction Conditions
The preparation of acetic acid–tridecan-3-ol (1/1) typically involves the esterification reaction between acetic acid and tridecan-3-ol. This reaction is catalyzed by a mineral acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water as a byproduct . The reaction can be represented as follows:
[ \text{CH}3\text{COOH} + \text{C}{13}\text{H}{27}\text{OH} \rightarrow \text{CH}3\text{COO}\text{C}{13}\text{H}{27} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of acetic acid–tridecan-3-ol (1/1) may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperatures ensures efficient conversion of reactants to the desired product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound in its pure form.
化学反応の分析
Types of Reactions
Acetic acid–tridecan-3-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in tridecan-3-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester bond can be reduced to yield the original alcohol and acetic acid.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or ether formation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acid catalysts like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are often employed.
Major Products
Oxidation: Tridecan-3-one or tridecanoic acid.
Reduction: Tridecan-3-ol and acetic acid.
Substitution: Various esters or ethers depending on the substituent introduced.
科学的研究の応用
Acetic acid–tridecan-3-ol (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential antimicrobial properties and effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemical compounds
作用機序
The mechanism of action of acetic acid–tridecan-3-ol (1/1) involves its interaction with biological membranes and proteins. The long carbon chain of tridecan-3-ol allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Acetic acid, being a weak acid, can alter the pH of the local environment, influencing enzyme activity and metabolic pathways .
類似化合物との比較
Similar Compounds
Acetic acid–dodecan-3-ol (1/1): Similar structure but with a 12-carbon chain.
Acetic acid–tetradecan-3-ol (1/1): Similar structure but with a 14-carbon chain.
Acetic acid–hexadecan-3-ol (1/1): Similar structure but with a 16-carbon chain.
Uniqueness
Acetic acid–tridecan-3-ol (1/1) is unique due to its specific carbon chain length, which influences its physical and chemical properties. The 13-carbon chain provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in both aqueous and non-aqueous environments .
特性
CAS番号 |
60826-31-5 |
|---|---|
分子式 |
C15H32O3 |
分子量 |
260.41 g/mol |
IUPAC名 |
acetic acid;tridecan-3-ol |
InChI |
InChI=1S/C13H28O.C2H4O2/c1-3-5-6-7-8-9-10-11-12-13(14)4-2;1-2(3)4/h13-14H,3-12H2,1-2H3;1H3,(H,3,4) |
InChIキー |
YTKORKLKPUORIU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(CC)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


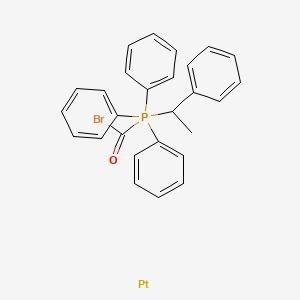
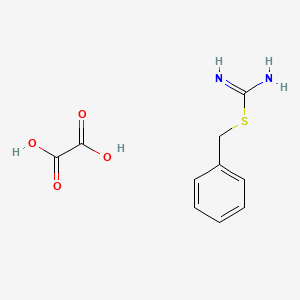
![4-Hydroxy-4-[hydroxy(diphenyl)methyl]oxolan-2-one](/img/structure/B14594565.png)



![1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate](/img/structure/B14594581.png)
![1,2-Dimethyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14594583.png)
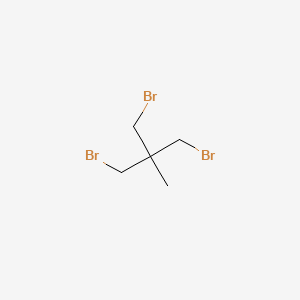
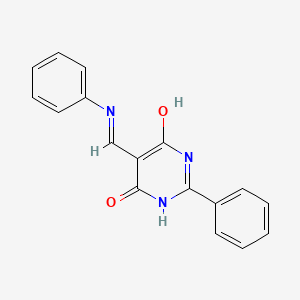
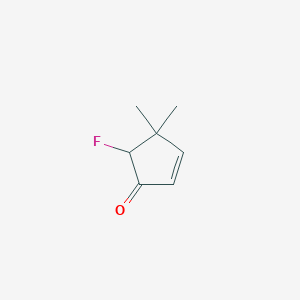

![2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14594637.png)
![1,2,3,4-Tetrafluoro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B14594640.png)
